Cas no 866345-34-8 (2-8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-6-yl-N-(4-fluorophenyl)acetamide)

2-8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-6-yl-N-(4-fluorophenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-6-yl-N-(4-fluorophenyl)acetamide
- 2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide
- 2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide
- C647-0398
- NCGC00111107-01
- 2-(8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)-N-(4-fluorophenyl)acetamide
- 866345-34-8
- AKOS001818526
- F1602-0518
- HMS1832C01
- CHEMBL1416515
-
- インチ: 1S/C28H23FN2O6/c1-2-35-20-9-3-17(4-10-20)27(33)22-15-31(16-26(32)30-19-7-5-18(29)6-8-19)23-14-25-24(36-11-12-37-25)13-21(23)28(22)34/h3-10,13-15H,2,11-12,16H2,1H3,(H,30,32)
- InChIKey: OBKIFJOLLOZWDP-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)NC(CN1C=C(C(C2C=CC(=CC=2)OCC)=O)C(C2=CC3=C(C=C12)OCCO3)=O)=O
計算された属性
- せいみつぶんしりょう: 502.15401462g/mol
- どういたいしつりょう: 502.15401462g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 37
- 回転可能化学結合数: 7
- 複雑さ: 880
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 94.2Ų
2-8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-6-yl-N-(4-fluorophenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1602-0518-75mg |
2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide |
866345-34-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1602-0518-2μmol |
2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide |
866345-34-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1602-0518-20μmol |
2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide |
866345-34-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1602-0518-50mg |
2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide |
866345-34-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1602-0518-10μmol |
2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide |
866345-34-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1602-0518-4mg |
2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide |
866345-34-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1602-0518-25mg |
2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide |
866345-34-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
A2B Chem LLC | BA69771-100mg |
2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide |
866345-34-8 | 100mg |
$697.00 | 2024-04-19 | ||
A2B Chem LLC | BA69771-25mg |
2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide |
866345-34-8 | 25mg |
$360.00 | 2024-04-19 | ||
Life Chemicals | F1602-0518-1mg |
2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide |
866345-34-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
2-8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-6-yl-N-(4-fluorophenyl)acetamide 関連文献
-
1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
2-8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-6-yl-N-(4-fluorophenyl)acetamideに関する追加情報
Compound CAS No. 866345-34-8: 2-8-(4-Ethoxybenzoyl)-9-Oxo-2H,3H,6H,9H-1,4Dioxino[2,3-g]Quinolin-6-Yl-N-(4-Fluorophenyl)Acetamide
The compound with CAS No. 866345-34-8, named 2-8-(4-Ethoxybenzoyl)-9-Oxo-2H,3H,6H,9H-1,4Dioxino[2,3-g]Quinolin-6-Yl-N-(4-Fluorophenyl)Acetamide, is a highly complex and specialized organic molecule. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in pharmaceutical research. The structure of this molecule incorporates several functional groups that contribute to its unique chemical properties and potential bioactivity.
Quinoline derivatives have been extensively studied in recent years due to their promising roles in drug discovery. The presence of the dioxino[2,3-g]quinolin ring system in this compound suggests a potential for enhanced stability and bioavailability. Additionally, the ethoxybenzoyl group attached at the 8-position of the quinoline ring may play a significant role in modulating the molecule's pharmacokinetic properties. Recent studies have highlighted the importance of such substituents in improving the solubility and permeability of drug candidates.
The N-(4-fluorophenyl)acetamide moiety further enhances the complexity of this compound. Fluorine substitution is a common strategy in medicinal chemistry to optimize drug-like properties such as lipophilicity and metabolic stability. The integration of this group into the molecule may also influence its interaction with biological targets, making it a potential candidate for various therapeutic applications.
From a synthetic perspective, the construction of such a complex molecule requires advanced techniques in organic chemistry. The synthesis likely involves multiple steps, including coupling reactions and cyclization processes. Researchers have recently reported innovative methodologies for constructing similar quinoline-based frameworks using microwave-assisted synthesis and catalytic cross-coupling reactions. These advancements have significantly streamlined the synthesis of such compounds and improved their overall yield.
In terms of biological activity, quinoline derivatives have been shown to exhibit a wide range of effects, including anti-inflammatory, anticancerous, and antimicrobial activities. The specific substituents in this compound may confer additional functionalities or enhance its selectivity towards particular biological targets. For instance, the ethoxybenzoyl group could act as a bioisostere or serve as a site for further functionalization to tailor its activity.
Recent research has also emphasized the importance of computational modeling in predicting the biological activity of such compounds. Advanced molecular docking studies can provide insights into how this compound interacts with potential protein targets at the molecular level. Such studies are crucial for understanding its mechanism of action and guiding further optimization efforts.
Moreover, the integration of fluorine atoms into drug molecules has been associated with improved pharmacokinetic profiles due to their unique electronic properties. The N-(4-fluorophenyl)acetamide group may contribute to enhanced metabolic stability and reduced clearance rates in vivo. These attributes make it an attractive candidate for preclinical studies aimed at evaluating its therapeutic potential.
In conclusion, CAS No. 866345-34-8 represents a sophisticated organic molecule with significant potential in pharmaceutical research. Its structure combines several functional groups that offer opportunities for exploring novel therapeutic applications. With ongoing advancements in synthetic chemistry and computational modeling techniques, this compound serves as an excellent platform for further investigation into its biological activity and clinical relevance.
866345-34-8 (2-8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-6-yl-N-(4-fluorophenyl)acetamide) 関連製品
- 2228884-77-1(3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid)
- 2227808-63-9(rac-(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropylmethanamine)
- 54864-75-4(methyl 2-hydroxy-3-(methylsulfanyl)propanoate)
- 2680536-37-0(tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 2228567-46-0((2,5-difluorophenyl)methyl sulfamate)
- 1356342-73-8(tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate)
- 2757900-82-4(8-Methyl-5-azaspiro[3.4]octan-7-one)
- 2098009-43-7(1-(2-Methoxyethyl)-1,4-dihydropyrazine-2,3-dione)
- 1182922-68-4(5-(4-Butylphenyl)thiazol-2-amine)
- 1805441-80-8(3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethyl)pyridine)




